An In-depth Technical Guide to the Chemical Properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
An In-depth Technical Guide to the Chemical Properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal and agrochemical research. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and the foundational principles of 1,2,4-triazole chemistry to provide a robust technical profile.
Molecular Structure and Isomerism
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a derivative of 1,2,4-triazole, a five-membered aromatic heterocycle containing three nitrogen atoms. The molecule features a propan-1-ol group attached to a nitrogen atom of the triazole ring, with a chlorine atom substituted at the 3-position of the heterocyclic core.
The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. Alkylation of the triazole ring can occur on different nitrogen atoms, leading to regioisomers. The nomenclature "1H-1,2,4-triazol-1-yl" specifies that the propan-1-ol substituent is located on the N1 nitrogen of the triazole ring.
Key Structural Features:
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1,2,4-Triazole Core: A planar, aromatic ring system that imparts stability to the molecule.
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Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the C3 position influences the electronic properties and reactivity of the triazole ring.
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Propan-1-ol Side Chain: This functional group introduces a hydroxyl moiety and a chiral center at the second carbon of the propane chain, allowing for the existence of (R) and (S) enantiomers. The hydroxyl group can participate in hydrogen bonding, affecting the molecule's solubility and interactions with biological targets.
Synthesis and Reaction Pathways
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would likely involve the N-alkylation of 3-chloro-1H-1,2,4-triazole. Several general strategies for the N-alkylation of triazoles are well-established.
Proposed Synthetic Route:
A plausible and efficient method for the synthesis of the target compound is the reaction of 3-chloro-1H-1,2,4-triazole with a suitable three-carbon electrophile, such as propylene oxide or a 2-halopropan-1-ol, under basic conditions.
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Caption: Proposed synthesis of the target compound via N-alkylation.
Step-by-Step Experimental Protocol (Hypothetical):
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Deprotonation: To a solution of 3-chloro-1H-1,2,4-triazole in an aprotic polar solvent such as dimethylformamide (DMF), a suitable base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the triazole ring, forming the triazolide anion.
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Nucleophilic Attack: Propylene oxide is then added to the reaction mixture. The triazolide anion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. The regioselectivity of this attack will determine the final product. Attack at the less substituted carbon of the propylene oxide is generally favored, which would lead to the desired 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.
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Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the base and any inorganic byproducts. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.
Physicochemical Properties
| Property | Estimated Value for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol | Reference Compound: 2-(1H-1,2,4-triazol-1-yl)propan-1-ol |
| Molecular Formula | C5H8ClN3O | C5H9N3O |
| Molecular Weight | 161.59 g/mol | 127.14 g/mol [1] |
| Appearance | Likely a white to off-white solid | Data not available |
| Melting Point | Expected to be higher than the unchlorinated analogue due to increased molecular weight and polarity. | Data not available |
| Boiling Point | Expected to be higher than the unchlorinated analogue. | Data not available |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. | Data not available |
| LogP (octanol-water partition coefficient) | Estimated to be slightly higher than the unchlorinated analogue due to the presence of the chloro group. | -0.3 (calculated)[1] |
Spectroscopic and Analytical Characterization
The structural elucidation of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the propan-1-ol side chain and the triazole ring. Key expected signals include:
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A doublet for the methyl group protons.
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A multiplet for the methine proton adjacent to the triazole ring and the hydroxyl group.
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Two diastereotopic protons of the methylene group adjacent to the hydroxyl group, likely appearing as complex multiplets.
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A singlet for the C5-H proton of the triazole ring.
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the neighboring nitrogen, oxygen, and chlorine atoms. The C3 carbon of the triazole ring, bonded to the chlorine atom, would exhibit a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule.[2][3]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aliphatic) | 2850-3000 |
| C=N (triazole ring) | 1500-1650 |
| N-N (triazole ring) | 1400-1500 |
| C-Cl | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
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Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the hydroxyl group, the propanol side chain, or cleavage of the triazole ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks.[4]
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Electrospray Ionization (ESI-MS): This softer ionization technique would likely show the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight.[5]
Potential Applications and Biological Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, with many derivatives exhibiting potent biological activities.[6][7][8][9]
Antifungal Activity
A significant number of clinically used antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] The presence of a halogen atom, such as chlorine, on the triazole ring or an associated phenyl group has been shown in many cases to enhance antifungal activity.[6][10] The propan-1-ol side chain is also a common feature in many azole antifungals. Therefore, it is highly probable that 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol would exhibit some degree of antifungal activity.
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Caption: Proposed mechanism of antifungal action.
Other Potential Biological Activities
Derivatives of 1,2,4-triazole have been reported to possess a wide range of other biological activities, including:
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Antibacterial [9]
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Antiviral
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Anticancer
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Anti-inflammatory
Further research would be necessary to explore the full spectrum of biological activities of 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol.
Safety and Handling
Specific toxicity data for 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is not available. However, based on the parent compound, 3-chloro-1H-1,2,4-triazole, appropriate safety precautions should be taken. 3-Chloro-1H-1,2,4-triazole is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[11] Therefore, when handling 2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol, it is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Conclusion
2-(3-chloro-1H-1,2,4-triazol-1-yl)propan-1-ol is a molecule with significant potential for further investigation, particularly in the field of antifungal drug discovery. This technical guide, based on the established chemistry of 1,2,4-triazoles and related compounds, provides a foundational understanding of its synthesis, physicochemical properties, and expected analytical characteristics. Experimental validation of the properties and biological activities outlined in this guide is a crucial next step for researchers and scientists in the field.
References
Sources
- 1. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 7. dovepress.com [dovepress.com]
- 8. isres.org [isres.org]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
